![molecular formula C17H14N2O3 B2937020 N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-42-3](/img/structure/B2937020.png)

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

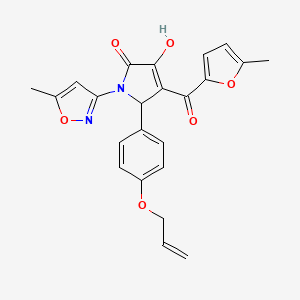

“N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as thieno[2,3-b]pyridines have been synthesized starting from readily available 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides .科学的研究の応用

Synthesis and Characterization of Aromatic Polyamides

Research focused on the synthesis and characterization of new aromatic polyamides containing n-alkylphenylimide units, which were prepared by activated polyamidation. These polyamides exhibited enhanced thermal stability and excellent solubility, attributed to the presence of thermally stable pendant imido groups and internally plasticizing n-alkyl chains. Such materials are crucial for developing high-performance polymers with potential applications in advanced material science, including electronics and coatings due to their amorphous nature and thermal properties (Choi & Jung, 2004).

Antimicrobial Activity Studies

Derivatives of the compound have been synthesized and tested for their antimicrobial activities. The research included the synthesis of new pyridothienopyrimidines and pyridothienotriazines, revealing that some of these compounds possess significant in vitro antimicrobial properties. This finding suggests potential applications in developing new antimicrobial agents that could be crucial for addressing antibiotic resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Advanced Organic Synthesis Techniques

The compound and its analogs have also been utilized in exploring advanced organic synthesis techniques, such as the rhenium-catalyzed regioselective synthesis of multisubstituted pyridines. This process involves the treatment of N-acetyl β-enamino ketones with alkynes, leading to the selective formation of multisubstituted pyridines. Such methodologies are pivotal for the pharmaceutical industry and organic chemistry, enabling the efficient synthesis of complex organic molecules (Yamamoto et al., 2012).

Luminescence Properties and Binding Characteristics

In another study, the luminescence properties of novel aromatic carboxylic acids and their Eu(III) and Tb(III) complexes were investigated. This research is significant for the development of new luminescent materials with potential applications in sensors, bioimaging, and optoelectronics. The binding characteristics of these compounds with bovine serum albumin (BSA) were also studied, highlighting their potential medicinal value (Tang, Tang, & Tang, 2011).

作用機序

Target of Action

Related pyridine carboxamide derivatives have been found to targetMycobacterium tuberculosis and SARS-CoV-2-M Pro , and inhibit FOXM1 . These targets play crucial roles in the pathogenesis of tuberculosis, COVID-19, and cancer, respectively.

Mode of Action

A related pyridine carboxamide derivative, mmv687254, has been shown to inhibit the growth of mycobacterium tuberculosis in macrophages by inducing autophagy . This molecule is a prodrug and its anti-mycobacterial activity requires AmiC-dependent hydrolysis .

Biochemical Pathways

The induction of autophagy by related compounds suggests that it may influence cellular processes such as protein degradation, recycling of cellular components, and cell survival .

Pharmacokinetics

Related pyridine carboxamide derivatives have shown significant activity with ic50 values in the micromolar range , indicating potential bioavailability

Result of Action

Related compounds have shown inhibitory effects on the growth of mycobacterium tuberculosis and potential anti-inflammatory activity .

特性

IUPAC Name |

N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-10-6-7-15-14(18-10)9-16(22-15)17(21)19-13-5-3-4-12(8-13)11(2)20/h3-9H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOYXQAKMXHGCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2936937.png)

![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)

![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)

![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)

![N-(4-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2936949.png)

![Ethyl (5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2936950.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2936952.png)

![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)

![2-(4-fluorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2936958.png)